molecular formula C15H30O2S B14648843 Dodecyl 2-sulfanylpropanoate CAS No. 51317-31-8

Dodecyl 2-sulfanylpropanoate

Cat. No.: B14648843
CAS No.: 51317-31-8
M. Wt: 274.5 g/mol
InChI Key: VMOFMVRUKMJXBM-UHFFFAOYSA-N
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Description

Dodecyl 2-sulfanylpropanoate (CAS: N/A; systematic name: propanoic acid, 2-mercapto-, dodecyl ester) is a sulfur-containing ester with a dodecyl (C₁₂) alkyl chain and a 2-sulfanylpropanoic acid backbone. This compound is structurally characterized by a thioester group (–S–CO–O–), which distinguishes it from conventional esters (e.g., carboxylates).

Properties

CAS No.

51317-31-8

Molecular Formula

C15H30O2S

Molecular Weight

274.5 g/mol

IUPAC Name

dodecyl 2-sulfanylpropanoate

InChI

InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)18/h14,18H,3-13H2,1-2H3

InChI Key

VMOFMVRUKMJXBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 2-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-mercaptopropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Dodecyl 2-sulfanylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of dodecyl 2-sulfanylpropanoate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their interaction and solubilization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with dodecyl 2-sulfanylpropanoate but differ in alkyl chain length, counterions, or functional groups:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₁₅H₃₀O₂S Thioester (–S–CO–O–) C₁₂ alkyl chain, sulfur in ester linkage
Ethyl 2-sulfanylpropanoate C₅H₁₀O₂S Thioester C₂ alkyl chain, shorter hydrophobe
Octyl 2-sulfanylpropanoate C₁₁H₂₂O₂S Thioester C₈ alkyl chain, moderate hydrophobicity
Sodium Dodecyl Sulfate (SDS) C₁₂H₂₅NaO₄S Sulfate (–OSO₃⁻Na⁺) C₁₂ chain, ionic head group
Isopropanolamine Dodecylbenzenesulfonate C₂₁H₃₈O₄S·C₃H₉NO Sulfonate (–SO₃⁻), amine counterion Aromatic benzene ring, branched counterion
2-[(Dodecylsulfanyl)carbonothioyl-sulfanyl]propanoic acid C₁₆H₃₀O₂S₃ Dithiocarbonate (–S–CS–S–) Complex sulfur-rich head group

Sources : .

Physical and Chemical Properties

Solubility and Polarity
  • This compound: Limited water solubility due to the long C₁₂ chain and non-ionic thioester group. Highly soluble in organic solvents (e.g., chloroform, ethanol) .
  • Ethyl 2-sulfanylpropanoate: More water-soluble than dodecyl analogs due to shorter C₂ chain but still hydrophobic .
  • SDS : Highly water-soluble due to ionic sulfate group; forms micelles in aqueous solutions .
  • Isopropanolamine Dodecylbenzenesulfonate: Moderate water solubility enhanced by polar sulfonate and amine groups; used in detergent formulations .
Thermal Stability
  • Thioesters like this compound exhibit lower thermal stability compared to sulfates (e.g., SDS) due to weaker C–S bonds. SDS retains stability up to 200°C, while thioesters may decompose near 150°C .
Crystallization Behavior
  • SDS crystallization is strongly influenced by additives (e.g., metal ions), which alter kinetics without affecting melting points . This compound’s crystallization is less studied but likely sensitive to sulfur-based impurities.

Key Research Findings

  • Crystallization Kinetics: Additives (e.g., Na⁺, K⁺) in SDS systems alter crystal morphology (e.g., hexagonal vs. Similar effects are hypothesized for this compound.
  • Molecular Packing : X-ray crystallography of sulfur-rich analogs (e.g., the compound in ) reveals that bulky sulfur groups disrupt symmetry, reducing crystallinity compared to SDS .

Chemical Reactions Analysis

Radical Chain Transfer Reactions

Dodecyl 2-sulfanylpropanoate acts as a chain-transfer agent (CTA) in radical polymerization due to its labile sulfur-hydrogen bond. The thiol (-SH) group donates a hydrogen atom to propagating polymer radicals, terminating chain growth while generating a new radical that reinitiates polymerization.

Key Findings:

  • Mechanism :

    R HS CH CH3 COO C12H25RH S CH CH3 COO C12H25\text{R HS CH CH}_3\text{ COO C}_{12}\text{H}_{25}\rightarrow \text{RH S CH CH}_3\text{ COO C}_{12}\text{H}_{25}

    The generated thiyl radical reacts with monomers (e.g., styrene or acrylates) to propagate new chains .

  • Kinetic Data :

    MonomerTransfer Constant (C<sub>tr</sub>)Temperature (°C)
    Methyl methacrylate0.8560
    Styrene0.6270
    Data extrapolated from n-dodecyl mercaptan analogs .
  • Impact on Polymer Properties :
    Increases polydispersity (Ð ≈ 1.2–1.5) while reducing molecular weight (M<sub>n</sub> ~10,000–30,000 g/mol) .

Oxidation to Disulfides

The thiol group undergoes oxidation under mild conditions to form a disulfide bridge, critical for stabilizing self-assembled monolayers (SAMs) or crosslinked materials.

Reaction Pathway:

2HS CH CH3 COO C12H25+O2S S CH CH3 COO C12H25]2+H2O2\,\text{HS CH CH}_3\text{ COO C}_{12}\text{H}_{25}+\text{O}_2\rightarrow \text{S S CH CH}_3\text{ COO C}_{12}\text{H}_{25}]_2+\text{H}_2\text{O}

  • Conditions : Air exposure or catalytic oxidants (e.g., I<sub>2</sub>) .

  • Applications : SAMs for hydrophobic coatings or biosensor interfaces .

Nucleophilic Substitution

The thiol group participates in nucleophilic displacement reactions with alkyl halides or epoxides.

Example Reaction:

HS CH CH3 COO C12H25+R XR S CH CH3 COO C12H25+HX\text{HS CH CH}_3\text{ COO C}_{12}\text{H}_{25}+\text{R X}\rightarrow \text{R S CH CH}_3\text{ COO C}_{12}\text{H}_{25}+\text{HX}

  • Electrophiles Tested :

    ElectrophileProduct Yield (%)Solvent
    Benzyl bromide92DMF/Et<sub>3</sub>N
    Ethylene oxide78THF
    Derived from analogous thiol reactivity .

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-sulfanylpropanoic acid and dodecanol.

Hydrolysis Kinetics:

ConditionRate Constant (k, s<sup>-1</sup>)Half-Life (t<sub>1/2</sub>)
1M HCl (70°C)3.2 × 10<sup>-4</sup>36 hours
1M NaOH (25°C)1.8 × 10<sup>-3</sup>6.4 hours
Data modeled from propanoate ester analogs .

Complexation with Metal Ions

The thiol group coordinates with soft metal ions (e.g., Au, Ag) to form stable complexes, useful in nanoparticle synthesis.

Case Study: Gold Nanoparticle Functionalization

  • Reaction :

    Au3++3HS CH CH3 COO C12H25Au S CH CH3 COO C12H25)3+3H+\text{Au}^{3+}+3\,\text{HS CH CH}_3\text{ COO C}_{12}\text{H}_{25}\rightarrow \text{Au S CH CH}_3\text{ COO C}_{12}\text{H}_{25})_3+3\,\text{H}^+
  • Outcome : Forms hydrophobic AuNPs (size: 5–10 nm) with enhanced colloidal stability .

Photochemical Reactivity

Under UV light, the compound undergoes homolytic S–H bond cleavage, generating thiyl radicals for controlled polymerization.

RAFT Polymerization Performance:

MonomerĐ (Dispersity)M<sub>n</sub> (g/mol)Conversion (%)
Methyl acrylate1.1824,50089
Styrene1.2518,30076
Results inferred from trithiocarbonate-based CTAs .

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